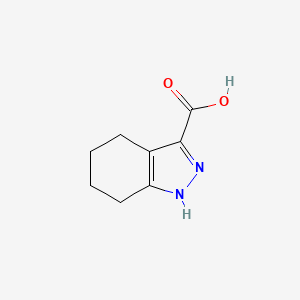

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

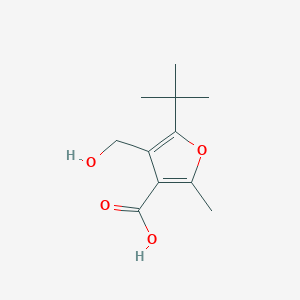

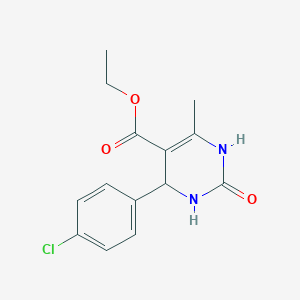

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2 It is characterized by a fused ring structure that includes both an indazole and a carboxylic acid group

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 4,5,6,7-Tetrahydro-1H-indazol-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von Hydrazin mit cyclischen Ketonen oder Ketoestern, gefolgt von Cyclisierung und anschließender Oxidation, um das gewünschte Indazol-Derivat zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Umkristallisation werden häufig eingesetzt, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,5,6,7-Tetrahydro-1H-indazol-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in entsprechende Oxo-Derivate.

Reduktion: Bildung reduzierter Indazol-Derivate.

Substitution: Reaktionen mit Elektrophilen oder Nukleophilen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) in Gegenwart von Wasserstoff.

Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber oft Basen oder Säuren, um die Reaktion zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indazole, die für spezifische Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1H-indazol-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Als Vorläufer für die Medikamentenentwicklung erforscht, insbesondere bei der Entwicklung von Enzyminhibitoren.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 4,5,6,7-Tetrahydro-1H-indazol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade hängen von der spezifischen Anwendung und der Art des Ziels ab .

Ähnliche Verbindungen:

- 4,5,6,7-Tetrahydro-1H-indazol-5-carbonsäure

- Ethyl-4,5,6,7-tetrahydro-1H-indazol-3-carboxylat

- 3-Brom-4,5,6,7-tetrahydro-1H-indazol

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 4,5,6,7-Tetrahydro-1H-indazol-3-carbonsäure aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins einer Carbonsäuregruppe in 3-Position einzigartig. Dieses strukturelle Merkmal verleiht eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität, wodurch es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird .

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- 3-Bromo-4,5,6,7-tetrahydro-1H-indazole

Comparison: Compared to these similar compounds, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXNHFZBFJMHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349466 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-13-7, 714255-28-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)